molecular formula C18H12F3N5OS B6048865 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(4-PYRIDYLMETHYL)AMINO]METHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(4-PYRIDYLMETHYL)AMINO]METHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B6048865
M. Wt: 403.4 g/mol
InChI Key: YIZUAWCRVVLZCU-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(4-PYRIDYLMETHYL)AMINO]METHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a pyridylmethylamino substituent

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(pyridin-4-ylmethyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5OS/c19-18(20,21)15-12(10-23-9-11-5-7-22-8-6-11)16(27)26(25-15)17-24-13-3-1-2-4-14(13)28-17/h1-8,10,25H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZUAWCRVVLZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C(=C(N3)C(F)(F)F)C=NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(4-PYRIDYLMETHYL)AMINO]METHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide and an appropriate electrophile.

    Synthesis of the Pyrazolone Core: This involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Introduction of the Pyridylmethylamino Group: This step can be carried out by nucleophilic substitution reactions.

    Final Assembly: The final compound is obtained by coupling the benzothiazole and pyrazolone intermediates under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolone core or the benzothiazole ring.

    Reduction: Reduction reactions could target the imine or nitro groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Could be used in the design of probes for studying biological processes.

Medicine

    Therapeutic Agents: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Material Science: Applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(4-PYRIDYLMETHYL)AMINO]METHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings.

    Pyrazolone Derivatives: Compounds with similar pyrazolone cores.

    Pyridine Derivatives: Compounds with similar pyridine rings.

Uniqueness

The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(4-PYRIDYLMETHYL)AMINO]METHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its combination of these three distinct structural motifs, which may confer unique chemical and biological properties.

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